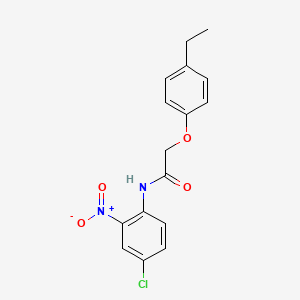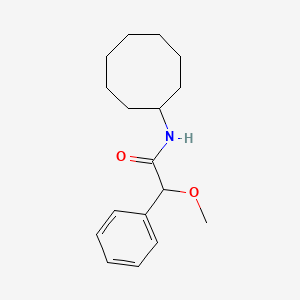![molecular formula C23H25N3O4 B3998028 N-[(8-Hydroxy-5-nitroquinolin-7-YL)[4-(propan-2-YL)phenyl]methyl]butanamide](/img/structure/B3998028.png)
N-[(8-Hydroxy-5-nitroquinolin-7-YL)[4-(propan-2-YL)phenyl]methyl]butanamide
Overview
Description
N-[(8-Hydroxy-5-nitroquinolin-7-YL)[4-(propan-2-YL)phenyl]methyl]butanamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a quinoline ring, a nitro group, and a butanamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(8-Hydroxy-5-nitroquinolin-7-YL)[4-(propan-2-YL)phenyl]methyl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the nitro group and the subsequent formation of the butanamide moiety. Common reagents used in these reactions include nitric acid for nitration, and various amines and carboxylic acids for amide formation. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. Large-scale reactors and continuous flow systems are employed to handle the high volumes of reagents and products. Quality control measures are also implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(8-Hydroxy-5-nitroquinolin-7-YL)[4-(propan-2-YL)phenyl]methyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
N-[(8-Hydroxy-5-nitroquinolin-7-YL)[4-(propan-2-YL)phenyl]methyl]butanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(8-Hydroxy-5-nitroquinolin-7-YL)[4-(propan-2-YL)phenyl]methyl]butanamide involves its interaction with specific molecular targets and pathways. The compound’s quinoline ring and nitro group are believed to play key roles in its biological activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- **N-[(8-Hydroxy-5-nitroquinolin-7-YL)[4-(propan-2-YL)phenyl]methyl]acetamide
- **N-[(8-Hydroxy-5-nitroquinolin-7-YL)[4-(propan-2-YL)phenyl]methyl]-2-methylpropanamide
Uniqueness
N-[(8-Hydroxy-5-nitroquinolin-7-YL)[4-(propan-2-YL)phenyl]methyl]butanamide is unique due to its specific combination of functional groups and its potential applications in various fields. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(8-hydroxy-5-nitroquinolin-7-yl)-(4-propan-2-ylphenyl)methyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-4-6-20(27)25-21(16-10-8-15(9-11-16)14(2)3)18-13-19(26(29)30)17-7-5-12-24-22(17)23(18)28/h5,7-14,21,28H,4,6H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEFETGISLDNBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C1=CC=C(C=C1)C(C)C)C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-({2-[(4-chlorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3997946.png)
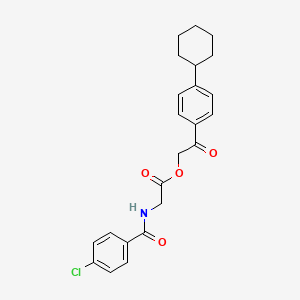
![N-(1,3-benzodioxol-5-ylmethyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B3997952.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B3997962.png)
![2-chloro-N-[4-[5-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]benzamide](/img/structure/B3997969.png)
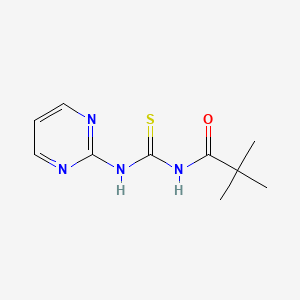
![4-[5-(4-CHLOROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]-N,N-DIMETHYLANILINE](/img/structure/B3997993.png)
![1'-[4-(4H-1,2,4-triazol-4-yl)benzoyl]spiro[indene-1,4'-piperidine]](/img/structure/B3998000.png)
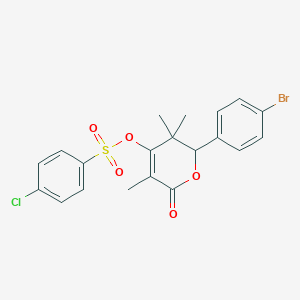
![2-methyl-5-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B3998022.png)
![N-[(2,4-dichlorophenyl)-(1-hydroxynaphthalen-2-yl)methyl]butanamide](/img/structure/B3998026.png)
